

New Orthorhombic Phase of Boron-Rich Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boron sulfide*

Cat. No.: *B3342050*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

A new orthorhombic phase of boron-rich sulfide, o-B6S, has been discovered, expanding the landscape of superhard materials with potential applications in a range of scientific and technological fields. This technical guide provides an in-depth overview of the crystal structure, synthesis, and characterization of this novel material, tailored for researchers and professionals in materials science and drug development.

Introduction

Recent advancements in high-pressure synthesis have led to the discovery of a new boron-rich sulfide, o-B6S.^{[1][2]} This material, belonging to the orthorhombic crystal system, exhibits a unique crystal structure and is predicted to be a member of the family of hard phases.^[1] The synthesis and characterization of o-B6S open new avenues for the development of advanced materials with exceptional mechanical and electronic properties.

Crystal Structure and Properties

The crystal structure of o-B6S was determined through a combination of ab initio evolutionary crystal structure prediction and Rietveld refinement of synchrotron X-ray diffraction data.^{[1][2]} The material crystallizes in the orthorhombic system, belonging to the Pmna space group.^{[1][2]}

Table 1: Crystallographic Data for Orthorhombic B6S^[1]

Parameter	Experimental Value
Space Group	Pmna
a (Å)	5.8170(1)
b (Å)	5.3025(1)
c (Å)	8.2135(1)
Volume (Å ³)	253.34(1)
X-ray Density (g/cm ³)	2.54

The structure of o-B6S is characterized by the presence of B12 icosahedral units. The inter-icosahedral bond lengths are 1.6949 Å (B1–B1), 1.7448 Å (B2–B2), and 1.7511 Å (B1–B1).[1] The intra-icosahedral B–B bonds vary from 1.7294 Å to 1.8987 Å.[1]

Experimental Protocols

High-Pressure, High-Temperature Synthesis

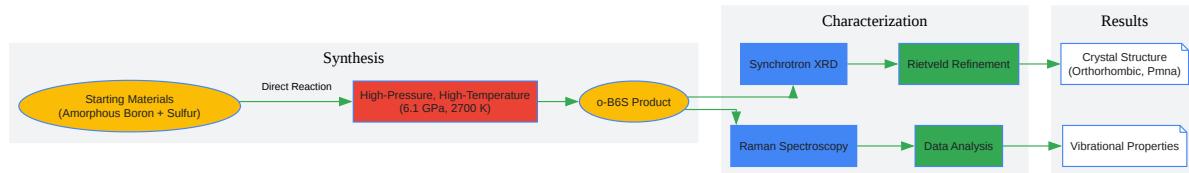
The synthesis of o-B6S was achieved through a direct reaction of the constituent elements under high-pressure and high-temperature conditions.[1][2]

- Starting Materials: Amorphous boron (Grade I) and sulfur (99.5% purity) were used.[2]
- Apparatus: A toroid-type high-pressure apparatus was employed.[1]
- Sample Assembly: The reaction mixture, with a B:S molar ratio of 5:1, was placed in a boron nitride capsule to prevent contamination from the graphite heater.[2]
- Synthesis Conditions: The synthesis was carried out at a pressure of 6.1 GPa and a temperature of 2700 K.[1][2]

Characterization

- Powder X-ray diffraction patterns were collected to determine the crystal structure.[1]

- Rietveld refinement was performed on the diffraction data to obtain the precise lattice parameters and atomic positions.[\[1\]](#)[\[2\]](#)
- Raman spectroscopy was used to investigate the vibrational modes of the o-B6S structure.[\[1\]](#)
- The experimentally observed Raman bands were assigned to theoretically calculated phonon modes.[\[1\]](#)[\[2\]](#)

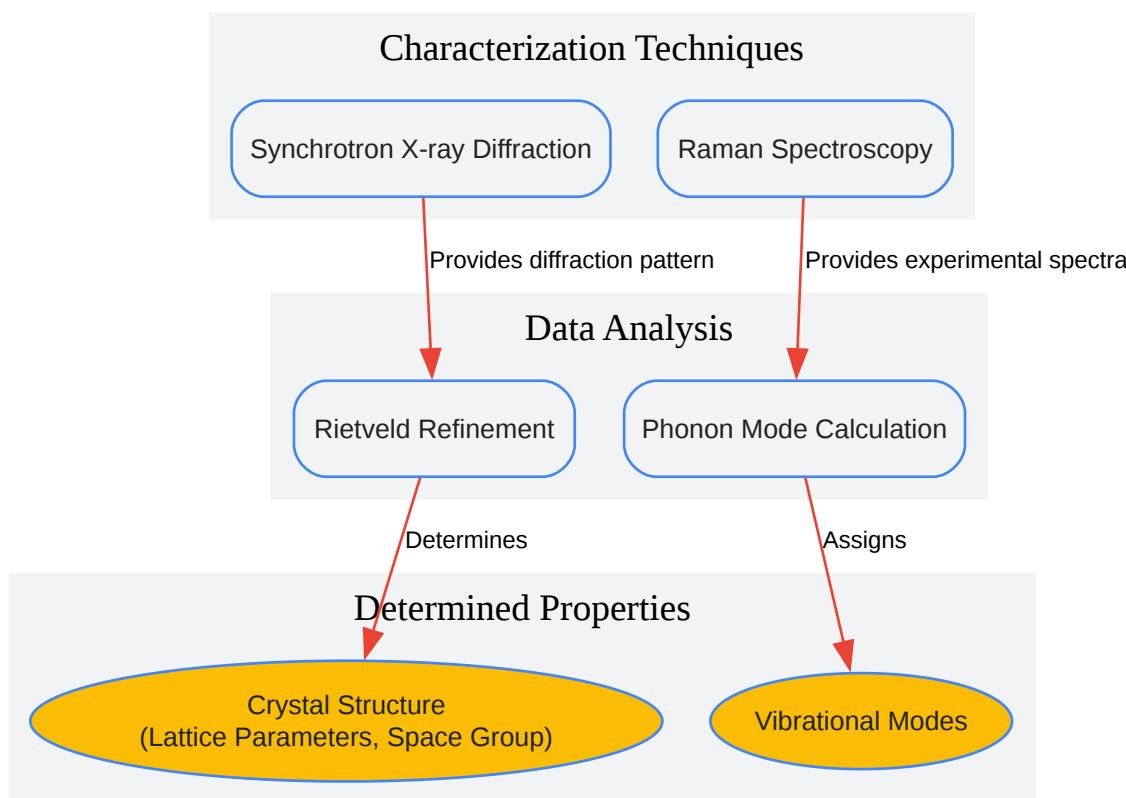

Table 2: Raman Spectroscopy Data for Orthorhombic B6S[\[1\]](#)

Experimental Raman Shift (cm ⁻¹)
236
274
358
451
529
623
713
774
832
905
968
1045
1102

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of o-B6S.



[Click to download full resolution via product page](#)

Synthesis and characterization workflow for o-B6S.

Logical Relationship of Characterization Techniques

This diagram shows the relationship between the characterization techniques and the determined properties of o-B6S.

[Click to download full resolution via product page](#)

Relationship between characterization and properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. dspace.lu.lv [dspace.lu.lv]
- To cite this document: BenchChem. [New Orthorhombic Phase of Boron-Rich Sulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3342050#discovery-of-new-orthorhombic-phases-of-boron-rich-sulfide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com